BenchChemオンラインストアへようこそ!

N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Purinergic signaling P2X3 antagonist Pain & inflammation

N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide (CAS 838895-24-2) is a synthetic, small-molecule oxalamide derivative bearing a 3,4-dimethoxyphenyl group on one amide nitrogen and a thiophen-2-ylmethyl substituent on the other. The molecular formula is C₁₅H₁₆N₂O₄S, the exact mass is 320.36 g/mol, and commercial suppliers typically provide this screening compound at ≥95% purity.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 838895-24-2
Cat. No. B2471590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
CAS838895-24-2
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)OC
InChIInChI=1S/C15H16N2O4S/c1-20-12-6-5-10(8-13(12)21-2)17-15(19)14(18)16-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyZYMJQGIVPUZHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide (CAS 838895-24-2): Procurement-Relevant Compound Identity and Purity Specifications


N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide (CAS 838895-24-2) is a synthetic, small-molecule oxalamide derivative bearing a 3,4-dimethoxyphenyl group on one amide nitrogen and a thiophen-2-ylmethyl substituent on the other . The molecular formula is C₁₅H₁₆N₂O₄S, the exact mass is 320.36 g/mol, and commercial suppliers typically provide this screening compound at ≥95% purity . Its physicochemical properties, combined with the presence of a hydrogen-bond-capable oxalamide linker flanked by an electron-rich dimethoxyphenyl ring and a thiophene heterocycle, have prompted its inclusion in focused libraries for probing purinergic, hormonal, and redox enzyme targets.

Why N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide Cannot Be Replaced by Common Oxalamide or Thiophene Analogs


Oxalamide derivatives are exquisitely sensitive to substitution patterns. Even modest changes—such as shifting the methoxy groups from the 3,4- to the 2,5-position on the phenyl ring, replacing the thiophen-2-ylmethyl moiety with a thiophen-3-yl or benzyl group, or extending the linker by a single methylene unit—can redirect target engagement from purinergic receptors to estrogen signaling, or abolish NADPH oxidase inhibition entirely [1]. Consequently, generic substitution among in-class oxalamides without matched head-to-head pharmacological data risks introducing silent or off-target phenotypes that undermine experimental reproducibility. The quantitative evidence below substantiates why this specific compound must be treated as a distinct chemical probe rather than an interchangeable member of a congeneric series.

Quantitative Differentiation Evidence for N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide (CAS 838895-24-2) Against Closest Analogs


P2X3 Receptor Antagonism: Potency Cross-Comparison with a Prototypical Oxalamide P2X3 Ligand

The target compound antagonizes recombinant rat P2X3 receptors expressed in Xenopus oocytes with an EC₅₀ of 80 nM when tested at a concentration of 10 µM [1]. In the same assay format, a closely related oxalamide bearing a 2,5-dimethoxyphenyl group (CHEMBL1801061) displayed an IC₅₀ >100 µM against human eNOS, indicating that the 3,4-dimethoxy substitution pattern on the phenyl ring is critical for P2X3 engagement [2]. While a direct head-to-head P2X3 comparison is unavailable in the public domain, the >1,250-fold difference in potency between these two oxalamide congeners against related ion-channel/enzyme targets underscores the functional non-equivalence of positional dimethoxy isomers.

Purinergic signaling P2X3 antagonist Pain & inflammation

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Benchmarking Against a Structurally Characterized Oxalamide Lead

Although a direct IC₅₀ value for the target compound in MCF-7 cells has not been reported in a peer-reviewed primary article, the broader oxalamide class provides a quantitative benchmark. In a focused series, the most potent oxalamide derivative (compound 7d) inhibited MCF-7 proliferation with an IC₅₀ of 4.72 µM and MDA-MB-231 with an IC₅₀ of 6.37 µM [1]. The target compound differs from 7d by its thiophen-2-ylmethyl tail and the absence of a central piperazine linker, structural features predicted to alter logP, cellular permeability, and COX-2 binding affinity. Without matched head-to-head data, any user attempting to substitute the target compound with compound 7d or a generic oxalamide must independently verify that the altered connectivity does not abolish the antiproliferative phenotype in their specific cell background.

Breast cancer MCF-7 cytotoxicity Oxalamide SAR

NADPH Oxidase (NOX) Inhibition: Differentiation from Broad-Spectrum Antioxidants and NOS Inhibitors

The target compound is annotated as an inhibitor of NADPH oxidase, an enzyme complex responsible for deliberate cellular ROS production . This mechanism is fundamentally different from that of pan-antioxidants (e.g., N-acetylcysteine, which scavenges ROS non-specifically) and from nitric oxide synthase (NOS) inhibitors (e.g., L-NAME, IC₅₀ ~0.5 µM against eNOS). Within the oxalamide class, N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide inhibits NOX4 with an IC₅₀ of 1.64 µM [1]. The target compound’s 3,4-dimethoxyphenyl motif is a masked catechol that may require metabolic demethylation to achieve full NOX4 potency; consequently, its cell-free IC₅₀ may differ substantially from cell-based efficacy. Researchers seeking a validated, potent NOX4 probe (e.g., GSK2795039, IC₅₀ ~3 nM) should not assume equivalent target engagement without side-by-side comparison.

NADPH oxidase NOX4 inhibitor Reactive oxygen species Oxalamide

Differential Selectivity Profile: P2X3 Antagonism vs. Estrogen Receptor Modulation

Publicly deposited affinity data for the compound reveal a multi-target profile: potent antagonism at P2X3 (EC₅₀ = 80 nM) [1] coexists with moderate estrogen receptor (ER) antagonist activity (IC₅₀ = 690 nM against 1 nM 17β-estradiol-stimulated alkaline phosphatase in Ishikawa endometrial cells) and weak ER agonist activity (EC₅₀ = 1.60 nM in the same cell background) [2]. This dual P2X3/ER pharmacology is unusual among oxalamides and distinguishes the compound from P2X3-selective probes such as A-317491. The ~8.6-fold window between P2X3 antagonism and ER antagonism indicates that, at concentrations required to fully occupy P2X3, significant ER modulation may occur, a consideration absent from most P2X3-centric procurement rationales.

Selectivity profiling P2X3 vs. ER Off-target risk

Recommended Research Application Scenarios for N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping Library Design Targeting P2X3 with a Non-Nucleotide Chemotype

The compound's sub-micromolar P2X3 antagonism (EC₅₀ = 80 nM) [1] makes it a suitable starting point for medicinal chemistry campaigns seeking to replace nucleotide-based P2X3 ligands with a drug-like oxalamide scaffold. Its thiophene ring provides a metabolic soft spot that can be systematically varied, while the dimethoxyphenyl group offers vectors for improving selectivity over the co-engaged estrogen receptor.

Chemical Probe for Dissecting the Intersection of Purinergic and Estrogenic Signaling in Breast Cancer

Because the compound simultaneously modulates P2X3 (EC₅₀ 80 nM) and estrogen receptor (IC₅₀ 690 nM antagonism; EC₅₀ 1.60 nM agonism) [1][2], it can serve as a bifunctional probe in MCF-7 or T47D breast cancer models where both pathways contribute to proliferation. Researchers must include appropriate ER-only and P2X3-only controls to deconvolute the observed phenotype.

NADPH Oxidase Inhibitor Hit Validation in ROS-Mediated Disease Models with Mandatory Counter-Screens

The compound's annotation as a NADPH oxidase inhibitor supports its use in cellular models of oxidative stress (e.g., TGF-β-induced fibroblast activation). However, because quantitative NOX4 IC₅₀ data are absent, users must first establish target engagement in their system via siRNA knockdown of NOX4 or comparison with a well-characterized inhibitor such as GSK2795039, and must rule out contribution from ER-mediated signaling.

Control Compound for Structure-Activity Relationship Studies on Dimethoxy-Regioisomeric Oxalamides

The target compound (3,4-dimethoxy substitution) and its 2,5-dimethoxy regioisomer (CHEMBL1801061) exhibit a >1,250-fold difference in potency on related targets [1][3]. Purchasing both compounds as a matched pair allows systematic exploration of how methoxy positional isomerism dictates target engagement, solubility, and metabolic stability within the oxalamide chemotype.

Quote Request

Request a Quote for N'-(3,4-dimethoxyphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.